4-[1-(5-Bromo-3-chloropyridin-2-yl)piperidine-3-carbonyl]morpholine
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Overview
Description
4-[1-(5-Bromo-3-chloropyridin-2-yl)piperidine-3-carbonyl]morpholine is a chemical compound with the molecular formula C14H18BrClN2O2. This compound is of interest due to its unique structure, which combines a piperidine ring, a pyridine ring, and a morpholine ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(5-Bromo-3-chloropyridin-2-yl)piperidine-3-carbonyl]morpholine typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a bromine and chlorine-substituted pyridine derivative is used.
Coupling with Morpholine: The final step involves coupling the piperidine-pyridine intermediate with morpholine under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[1-(5-Bromo-3-chloropyridin-2-yl)piperidine-3-carbonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups at the bromine or chlorine positions.
Scientific Research Applications
4-[1-(5-Bromo-3-chloropyridin-2-yl)piperidine-3-carbonyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(5-Bromo-3-chloropyridin-2-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chloropyridine
- 1-(5-Bromo-2-chloropyridin-3-yl)ethanone
- 2-Bromo-5-chloropyridine
Uniqueness
4-[1-(5-Bromo-3-chloropyridin-2-yl)piperidine-3-carbonyl]morpholine is unique due to its combination of a piperidine ring, a pyridine ring, and a morpholine ring. This structure provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C15H19BrClN3O2 |
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Molecular Weight |
388.69 g/mol |
IUPAC Name |
[1-(5-bromo-3-chloropyridin-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H19BrClN3O2/c16-12-8-13(17)14(18-9-12)20-3-1-2-11(10-20)15(21)19-4-6-22-7-5-19/h8-9,11H,1-7,10H2 |
InChI Key |
QHVBCKWTNLMRBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=N2)Br)Cl)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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